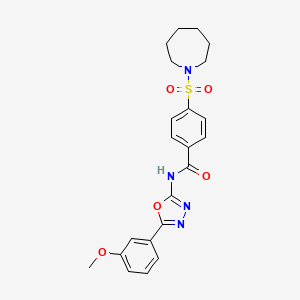

4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and an azepane sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Benzamide Group: The oxadiazole intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced heterocycles.

Substitution: Formation of substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity.

Medicine

This compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong dipole interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(azepan-1-ylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the methoxy group, which may affect its reactivity and bioactivity.

4-(piperidin-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane, which can influence its chemical properties and interactions.

Uniqueness

The presence of the methoxy group on the phenyl ring and the azepane sulfonyl group makes 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide unique. These features can enhance its solubility, reactivity, and potential bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-tubercular applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H24N4O5S

- Molecular Weight : 456.515 g/mol

- CAS Number : 533870-02-9

Biological Activity Overview

Recent studies have highlighted the compound's multifaceted biological activities, primarily focusing on its antibacterial and enzyme inhibition properties.

Antibacterial Activity

In vitro assessments indicate that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. The synthesized derivatives were screened against various bacterial strains, demonstrating varying degrees of activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8f | E. coli | 12 µg/mL |

| 8f | S. aureus | 15 µg/mL |

| 8f | K. pneumoniae | 10 µg/mL |

Compound 8f , which contains a dinitrophenyl group, was noted as the most active against all tested strains and also showed inhibition against the enzyme α-glucosidase .

Anti-Tubercular Activity

The compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. In particular, derivatives similar to this compound have shown promising results:

- IC50 Values : Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.

- Selectivity : The compound selectively inhibits fumarate hydratase in M. tuberculosis, presenting a unique allosteric site for potential therapeutic targeting .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific enzymes and bacterial cell structures:

- Enzyme Inhibition : The compound acts as an inhibitor of fumarate hydratase, an essential enzyme in the TCA cycle of Mycobacterium tuberculosis. This inhibition disrupts metabolic processes critical for bacterial survival.

- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for serum albumin, indicating potential for prolonged circulation time in vivo .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of compounds related to this compound:

Eigenschaften

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-30-18-8-6-7-17(15-18)21-24-25-22(31-21)23-20(27)16-9-11-19(12-10-16)32(28,29)26-13-4-2-3-5-14-26/h6-12,15H,2-5,13-14H2,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFHOYATHNXSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.